molecular formula C9H13N3O2 B13574496 Methyl 2-(1-aminocyclobutyl)-1h-imidazole-4-carboxylate

Methyl 2-(1-aminocyclobutyl)-1h-imidazole-4-carboxylate

Cat. No.: B13574496
M. Wt: 195.22 g/mol
InChI Key: OVMGGUCFGODFER-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a cyclobutylamine substituent at the 2-position of the imidazole ring and a methyl ester group at the 4-position.

Properties

IUPAC Name

methyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-7(13)6-5-11-8(12-6)9(10)3-2-4-9/h5H,2-4,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGGUCFGODFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-aminocyclobutyl)-1h-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminocyclobutyl)-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(1-aminocyclobutyl)-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency :

  • Substituents with lower steric hindrance (e.g., benzyl or pyridyl groups) enable higher yields (e.g., 86–90% for compounds 3k and 3l) , whereas bulky groups like isoxazolyl or cyclobutylamine reduce yields (e.g., 20% for compound 56) .
  • Pd-catalyzed methods () are highly effective for introducing aryl/heteroaryl groups at the 2-position.

Physical Properties: Melting points correlate with substituent polarity and hydrogen-bonding capacity. For example, compound 56 (197–198°C) has a higher melting point than benzyl-substituted analogs (e.g., 128°C for 3k), likely due to the 1-aminocyclobutyl group’s ability to form intermolecular hydrogen bonds .

The 1-aminocyclobutyl group in the target compound may similarly influence receptor binding or solubility. Hydrogen-bonding patterns () in crystals could enhance stability or alter dissolution rates, critical for pharmaceutical applications.

Biological Activity

Methyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2712399-07-8
  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring and the aminocyclobutyl group facilitate interactions through hydrogen bonding and ionic interactions, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, indicating its effectiveness against various bacterial strains.

Study Findings :
A study assessing the antimicrobial efficacy of this compound revealed significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organism
This compound128Pseudomonas aeruginosa
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

These results suggest that the compound has a strong potential for development into therapeutic agents aimed at combating bacterial infections.

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties. When neuronal cell lines were exposed to oxidative stress agents like hydrogen peroxide, treatment with this compound led to a significant reduction in cell death.

Key Findings :

  • Protective effects observed at concentrations as low as 10 µM.
  • Reduction in oxidative stress-induced apoptosis suggests potential applications in neurodegenerative disease therapies.

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial properties of this compound alongside other bicyclic compounds. The study underscored the compound's ability to inhibit the growth of pathogenic bacteria effectively, emphasizing its role as a potential lead compound for antibiotic development.

Case Study 2: Neuroprotection in Cellular Models

In another study focusing on neuroprotection, neuronal cell lines treated with this compound showed a marked decrease in cell death rates when exposed to oxidative stress. This suggests that the compound could be further explored for its therapeutic potential in conditions like Alzheimer's disease or other neurodegenerative disorders.

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